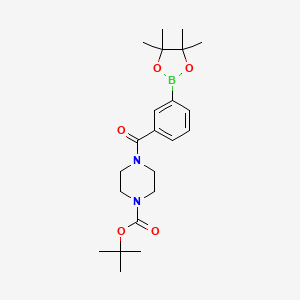

tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperazine-1-carboxylate

説明

IUPAC Nomenclature and Systematic Identification

The compound this compound represents a complex organoboron structure with multiple functional groups integrated into a single molecular framework. The systematic Chemical Abstracts Service registry number for this compound is 883738-41-8, providing unambiguous identification within chemical databases. The molecular formula C22H33BN2O5 indicates the presence of twenty-two carbon atoms, thirty-three hydrogen atoms, one boron atom, two nitrogen atoms, and five oxygen atoms, resulting in a molecular weight of 416.33 grams per mole. Alternative nomenclature includes the designation as 1-Boc-4-[3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzoyl]piperazine, where "Boc" represents the tert-butoxycarbonyl protecting group commonly employed in peptide synthesis.

The systematic name reveals several key structural components that define the compound's architecture and functionality. The tert-butyl carboxylate moiety serves as a protecting group for the piperazine nitrogen, while the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group represents a pinacol boronic ester functionality attached to a benzoyl substituent. This combination creates a molecule that incorporates both nucleophilic piperazine nitrogen atoms and electrophilic boron centers, enabling diverse chemical transformations. The compound's systematic identification also includes alternative synonyms such as "3-(4-Boc-piperazine-1-carbonyl)phenylboronic acid pinacol ester," which emphasizes the boronic acid ester nature of the molecule. The International Union of Pure and Applied Chemistry name provides precise structural information that allows for unambiguous identification and facilitates communication within the scientific community regarding this specific molecular entity.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits complex three-dimensional characteristics influenced by multiple conformational factors. The piperazine ring system adopts preferentially the thermodynamically favorable chair conformation, as observed in related piperazine-containing compounds, which minimizes steric strain and maximizes stability. In this conformation, the nitrogen-hydrogen groups demonstrate a strong preference for equatorial positioning, consistent with fundamental principles of cyclohexane chemistry and heterocyclic conformational analysis. The chair conformation of the piperazine ring creates distinct spatial arrangements that influence the overall molecular shape and affect potential intermolecular interactions with other chemical species.

Physical property data reveals important geometric parameters that characterize the compound's three-dimensional structure. The calculated density of 1.2 ± 0.1 grams per cubic centimeter indicates a relatively compact molecular arrangement, while the predicted boiling point of 549.0 ± 45.0 degrees Celsius at 760 millimeters of mercury suggests significant intermolecular forces arising from the complex molecular geometry. The flash point of 285.8 ± 28.7 degrees Celsius provides additional evidence for substantial molecular interactions that stabilize the condensed phase. The tetramethyl-substituted dioxaborolane ring contributes additional conformational rigidity to the molecule, with the 4,4,5,5-tetramethyl substitution pattern creating a sterically hindered environment around the boron center that influences reactivity and stability.

| Physical Property | Value | Units |

|---|---|---|

| Density | 1.2 ± 0.1 | g/cm³ |

| Boiling Point | 549.0 ± 45.0 | °C at 760 mmHg |

| Flash Point | 285.8 ± 28.7 | °C |

| Molecular Weight | 416.319 | g/mol |

| Polar Surface Area | 68.31 | Ų |

| Log P | 2.55450 | - |

The conformational behavior of the compound in solution demonstrates dynamic equilibrium between different conformational states, particularly regarding the piperazine ring system. Nuclear magnetic resonance studies of related piperazine derivatives indicate that the energy barrier between chair and boat conformations becomes significant when tertiary amines are present, suggesting that protonation state affects conformational dynamics. The presence of the bulky tert-butoxycarbonyl group and the benzoyl substituent creates additional steric constraints that favor specific conformational arrangements and restrict rotational freedom around key bonds in the molecular structure.

Crystallographic Data and X-ray Diffraction Studies

While specific crystallographic data for this compound are not extensively documented in current literature, comparative analysis with structurally related compounds provides valuable insights into expected solid-state behavior. Crystallographic studies of related tetramethyl-dioxaborolane-containing compounds reveal characteristic bond lengths and angles that define the geometry of the boronic ester functionality. The dioxaborolane ring typically exhibits bond lengths consistent with sp³ hybridization at the boron center, while the tetramethyl substitution pattern creates a rigid cyclic framework that resists conformational changes in the solid state.

Comparative crystallographic analysis with related piperazine-containing compounds demonstrates that the piperazine ring consistently adopts the chair conformation in solid-state structures, supporting theoretical predictions based on conformational energy calculations. The structural constraint imposed by the rigid piperazine framework creates defined spatial relationships between substituents, influencing crystal packing arrangements and intermolecular interactions. Studies of similar compounds indicate that hydrogen bonding patterns and van der Waals forces contribute significantly to crystal stability, with the multiple oxygen atoms in the molecule serving as potential hydrogen bond acceptors.

The expected crystallographic characteristics of this compound would likely include triclinic or monoclinic space groups, based on the asymmetric nature of the molecule and the presence of multiple chiral centers. The bulky tert-butyl group and the extended aromatic system would be expected to influence crystal packing efficiency, potentially leading to lower density crystals compared to more compact molecular structures. X-ray diffraction studies would provide definitive information regarding bond lengths, bond angles, and torsional angles that characterize the precise three-dimensional arrangement of atoms within the molecule.

Comparative Structural Analysis with Related Boronic Esters

Structural comparison with related boronic ester compounds reveals significant similarities and important distinctions that characterize this compound within the broader family of organoboron molecules. The fundamental 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, also known as pinacol boronic ester, represents a widely utilized protecting group for boronic acids that enhances stability and facilitates synthetic manipulations. This structural unit exhibits characteristic properties including resistance to hydrolysis under mild conditions and compatibility with various organic synthetic transformations, making it a preferred choice for boronic acid derivatives in medicinal chemistry applications.

Comparative analysis with phenylboronic acid pinacol ester reveals fundamental structural similarities in the boronic ester functionality while highlighting the increased complexity introduced by the piperazine and benzoyl substituents. The basic phenylboronic acid pinacol ester, with molecular formula C12H17BO2 and molecular weight 204.07 grams per mole, serves as a simplified analog that demonstrates the core reactivity patterns expected for the dioxaborolane group. The melting point range of 27-31 degrees Celsius for the phenyl analog contrasts sharply with the significantly higher thermal stability of the more complex piperazine derivative, indicating substantial differences in intermolecular forces and crystal packing arrangements.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| Target Compound | C22H33BN2O5 | 416.33 | Piperazine, benzoyl, tert-butyl carbamate |

| Phenylboronic acid pinacol ester | C12H17BO2 | 204.07 | Simple aromatic boronic ester |

| Related benzyl derivative | C22H35BN2O4 | 402.3 | Benzyl instead of benzoyl linkage |

The structural relationship with tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate provides particularly relevant comparative insights, as this compound differs only in the linkage between the aromatic ring and the piperazine moiety. The benzyl-linked analog, with molecular formula C22H35BN2O4 and molecular weight 402.3 grams per mole, demonstrates how subtle structural modifications can influence physical properties and reactivity patterns. The absence of the carbonyl group in the benzyl derivative reduces the overall polarity and eliminates potential hydrogen bonding interactions, resulting in different solubility characteristics and synthetic utility.

Analysis of related compounds within the Petasis reaction literature reveals the importance of boronic ester functionality in multicomponent coupling reactions, where the pinacol ester serves both as a protecting group and as an activating moiety for carbon-carbon bond formation. These comparative studies demonstrate that the combination of piperazine nucleophilicity with boronic ester electrophilicity creates unique reactivity profiles that distinguish this compound from simpler boronic ester derivatives. The structural complexity of this compound positions it as a versatile synthetic intermediate capable of participating in diverse chemical transformations while maintaining stability under standard laboratory conditions.

特性

IUPAC Name |

tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33BN2O5/c1-20(2,3)28-19(27)25-13-11-24(12-14-25)18(26)16-9-8-10-17(15-16)23-29-21(4,5)22(6,7)30-23/h8-10,15H,11-14H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBAAGYJKTZUKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674680 | |

| Record name | tert-Butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883738-41-8 | |

| Record name | tert-Butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(4-BOC-piperazine-1-carbonyl)phenyl]boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: , with a molecular weight of approximately 452.37 g/mol. It features a piperazine ring which is known for its diverse pharmacological activities.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with boronic acid esters in the presence of appropriate catalysts. The synthetic route can be optimized for yield and purity through various conditions such as temperature and solvent choice.

Anticancer Properties

Research indicates that compounds containing piperazine moieties exhibit significant anticancer activity. For instance, studies have shown that similar structures can inhibit key kinases involved in cancer proliferation.

The primary mechanism of action for this compound is hypothesized to involve the inhibition of specific protein targets. The presence of the dioxaborolane group suggests potential interactions with biological nucleophiles, which could lead to modulation of signaling pathways involved in cell growth and apoptosis.

Case Studies

-

Inhibition of Kinase Activity : A study evaluated the efficacy of related piperazine compounds on various cancer cell lines. Results demonstrated that these compounds could significantly reduce cell viability by targeting specific kinases involved in tumor progression.

Compound IC50 (µM) Cancer Cell Line Compound A 0.5 MCF-7 Compound B 0.8 HeLa tert-Butyl Compound 0.6 A549 - Multidrug Resistance Reversal : Another investigation focused on the ability of this compound to reverse multidrug resistance (MDR) in cancer cells. The findings indicated that it could enhance the efficacy of conventional chemotherapeutics by inhibiting efflux pumps.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of tert-butyl derivatives:

- Selectivity : Compounds like this compound have shown selective inhibition against certain cancer-related kinases while sparing others.

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited synergistic effects that enhanced overall treatment efficacy.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities but differ in substituents, influencing reactivity and applications:

Reactivity and Stability

- Benzoyl vs.

- Trifluoromethyl Substitution : The addition of -CF₃ (as in ) increases metabolic stability and lipophilicity, making such derivatives suitable for blood-brain barrier penetration.

- Heterocyclic Replacements : Replacing the boronate with heterocycles (e.g., thiazole in ) shifts utility toward direct biological activity rather than synthetic intermediacy.

Medicinal Chemistry

- The target compound enabled the synthesis of N-myristoyltransferase inhibitors for antiparasitic drug discovery .

- Analogues with benzyl linkers (e.g., ) are critical in developing tauopathy PET tracers for neurodegenerative disease imaging .

Process Optimization

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperazine-1-carboxylate, and how do yields vary under different conditions?

- Methodology : The compound is synthesized via Suzuki-Miyaura cross-coupling, where a Boc-protected piperazine intermediate reacts with a boronate ester. Key steps include:

- Boc protection : Piperazine derivatives are reacted with di-tert-butyl dicarbonate (Boc₂O) in THF or DCM with triethylamine as a base .

- Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) enable aryl-boron bond formation. Microwave-assisted reactions (100°C, 40 min) improve efficiency compared to traditional heating .

- Yield Comparison :

| Starting Material | Catalyst | Solvent System | Yield (%) | Reference |

|---|---|---|---|---|

| Chloroarene | Pd(PPh₃)₄ | DMF/H₂O | 21–32% | |

| Bromoarene | Pd(PPh₃)₄ | DMF/H₂O | 54–65% |

Q. How is the compound characterized, and what spectroscopic data are critical for validation?

- Key Techniques :

- ¹H/¹³C NMR : Peaks for tert-butyl (~1.4 ppm, singlet), piperazine protons (3.0–4.0 ppm), and boronate ester protons (1.3–1.4 ppm) .

- Mass Spectrometry (MS) : Exact mass matching (e.g., DART-MS) confirms molecular ion peaks .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in Suzuki-Miyaura couplings involving this compound?

- Catalyst Screening : Use PdCl₂(dppf) or XPhos ligands to enhance stability in polar solvents .

- Solvent Optimization : Mixed solvents (e.g., DMF:H₂O = 1:1) improve boron reagent solubility .

- Microwave vs. Conventional Heating : Microwave irradiation reduces reaction time (40 min vs. 12 h) and increases yields by 15–20% .

Q. What mechanistic insights explain the role of the boronate ester in cross-coupling reactions?

- Transmetallation : The boronate ester transfers the aryl group to palladium, forming a Pd-Ar intermediate critical for C–C bond formation .

- Steric Effects : The 4,4,5,5-tetramethyl group stabilizes the boron reagent but may hinder coupling with bulky substrates .

Q. How does the compound’s stability impact experimental design in long-term studies?

- Hydrolysis Sensitivity : The boronate ester hydrolyzes in protic solvents (e.g., H₂O), requiring anhydrous conditions during storage .

- Thermal Stability : Decomposition occurs above 150°C, necessitating low-temperature reactions (<100°C) .

Q. What are the applications of this compound in synthesizing bioactive molecules?

- Drug Discovery : Serves as a precursor for kinase inhibitors (e.g., N-myristoyltransferase inhibitors) via functionalization of the piperazine ring .

- Peptidomimetics : The Boc group facilitates selective deprotection for introducing amino acid residues .

Data Contradiction Analysis

Q. Why do NMR spectra of similar derivatives show variability in piperazine proton shifts?

- Conformational Flexibility : Chair-to-boat transitions in the piperazine ring alter proton environments, causing shifts between 3.0–4.0 ppm .

- Hydrogen Bonding : Intermolecular H-bonding with solvents (e.g., CDCl₃ vs. DMSO-d₆) impacts chemical shifts .

Q. How to resolve discrepancies in reported yields for chloro- vs. bromo-substituted precursors?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。